molecular formula C16H11NO4 B2660071 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one CAS No. 101001-06-3

3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

Cat. No. B2660071
M. Wt: 281.267
InChI Key: ZBDDYTVOLUGPBT-UHFFFAOYSA-N
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Description

The compound “3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one” is an organic molecule with the molecular formula C16H11NO4 . It is a derivative of chromen-4-one, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using Density Functional Theory (DFT) calculations . These calculations can provide information about geometrical parameters, bond lengths, and bond angles .


Chemical Reactions Analysis

While specific chemical reactions involving “3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one” are not available, similar compounds often undergo reactions such as C–H methylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various spectroscopic and quantum chemical parameters . These include absorption energies, oscillator strength, and electronic transitions .

Scientific Research Applications

Sequential Colorimetric Recognition

The compound has been investigated for its potential as a selective colorimetric sensor for Cu2+. It exhibits a notable color change from yellow to orange in the presence of Cu2+ in aqueous solutions, demonstrating its utility for the sequential recognition of Cu2+ and CN−. This application highlights its potential in developing practical, visible colorimetric test strips for detecting Cu2+ in aqueous environments (Jo et al., 2014).

Synthetic Applications

The compound is also of interest in synthetic chemistry, where it has been used in highly diastereoselective synthesis processes. For example, the reaction of 3-nitro-2-(trihalomethyl)- and 3-nitro-2-phenyl-2H-chromenes with 1-morpholinocyclopentene under specific conditions results in the formation of novel 2,3,4-trisubstituted chromanes. These findings are significant for the development of stereoselective synthesis methods in organic chemistry (Korotaev et al., 2017).

Antiproliferative Activity

New 2-glyco-3-nitro-2H-chromenes synthesized through oxa-Michael-Henry-dehydration reactions have been evaluated for their antiproliferative activity against a panel of six human solid tumor cell lines. These compounds have shown activities in the low micromolar range, some more effective than standard pharmacological compounds, indicating their potential in developing new anticancer agents (Luque-Agudo et al., 2019).

Antibacterial Activities

Biscoumarin derivatives, including 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one, have been synthesized and their structures verified. Their antibacterial activities against drug-sensitive Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) were investigated, showing promising results in combating bacterial infections (Li et al., 2015).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities . Additionally, more research could be done to determine its mechanism of action and potential applications.

properties

IUPAC Name

(3E)-3-[(4-nitrophenyl)methylidene]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-16-12(10-21-15-4-2-1-3-14(15)16)9-11-5-7-13(8-6-11)17(19)20/h1-9H,10H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDDYTVOLUGPBT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

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